molecular formula C9H9FN2O B12831749 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one

1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12831749
M. Wt: 180.18 g/mol
InChI Key: UZBHNEWKAQIBDD-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

The synthesis of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and ethyl fluoroacetate.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.

    Cyclization: The reaction mixture undergoes cyclization to form the benzimidazole ring system. This step is crucial for the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced benzimidazole derivatives.

    Substitution: The fluoro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as fluorescence and conductivity. These materials have applications in sensors, optoelectronics, and other advanced technologies.

    Biological Research: The compound is used as a tool in biological research to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to modulate specific biological processes makes it valuable for understanding disease mechanisms and developing new therapies.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

    1-Methyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one: This compound has a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s chemical properties and biological activities.

    1-Ethyl-5-chloro-1H-benzo[d]imidazol-2(3H)-one: This compound has a chloro substituent instead of a fluoro substituent. The presence of different halogens can influence the compound’s reactivity and interactions with biological targets.

    1-Ethyl-5-bromo-1H-benzo[d]imidazol-2(3H)-one: This compound has a bromo substituent instead of a fluoro substituent. Bromine’s larger size and different electronic properties can lead to variations in the compound’s behavior.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

3-ethyl-6-fluoro-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9FN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI Key

UZBHNEWKAQIBDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)NC1=O

Origin of Product

United States

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